(4-tert-Butoxyphenyl)(trichloro)silane
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Overview
Description
(4-tert-Butoxyphenyl)(trichloro)silane is an organosilicon compound that features a phenyl group substituted with a tert-butoxy group and a silicon atom bonded to three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-tert-Butoxyphenyl)(trichloro)silane can be synthesized through the reaction of 4-tert-butoxyphenylmagnesium bromide with trichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-tert-Butoxyphenylmagnesium bromide+Trichlorosilane→this compound+Magnesium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butoxyphenyl)(trichloro)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Substitution Reactions: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
(4-tert-Butoxyphenyl)(trichloro)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique properties.
Organic Synthesis: Employed in the preparation of various silane derivatives used in organic synthesis.
Surface Modification: Utilized in the modification of surfaces to impart hydrophobic or other desired properties.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-tert-Butoxyphenyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved in the presence of nucleophiles, leading to the formation of new silicon-containing compounds. The tert-butoxy group on the phenyl ring can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon, used in the production of ultrapure silicon.
Octadecyltrichlorosilane: Contains a long alkyl chain and is used in the formation of self-assembled monolayers.
Phenethyltrichlorosilane: Similar structure with a phenethyl group instead of a tert-butoxyphenyl group.
Uniqueness
(4-tert-Butoxyphenyl)(trichloro)silane is unique due to the presence of the tert-butoxy group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it valuable for specific applications where these unique properties are desired.
Properties
CAS No. |
784201-89-4 |
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Molecular Formula |
C10H13Cl3OSi |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
trichloro-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |
InChI |
InChI=1S/C10H13Cl3OSi/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
InChI Key |
PMFJZWHOTZCQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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